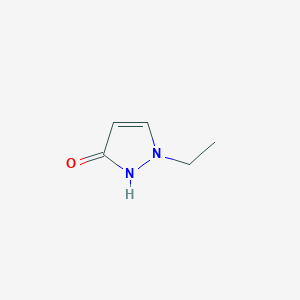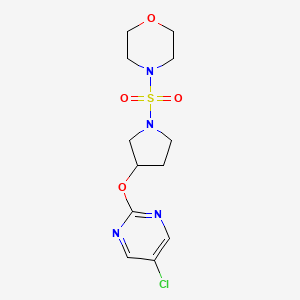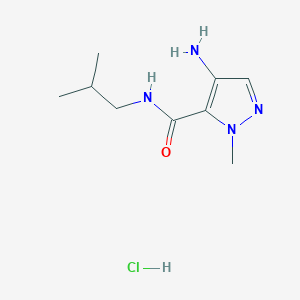
N-(2,4-二甲氧基苯基)-N-(1,1-二氧化-2,3-二氢噻吩-3-基)-3,4-二甲氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as benzothiazoles, benzamides, and substituted phenyl groups, which are often explored for their antitumor and pharmacological properties.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, including condensation, chlorination, and protection/deprotection strategies. For instance, the synthesis of 2-phenylbenzothiazoles involves the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions . Similarly, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide includes condensation and chlorination steps . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds is often determined using X-ray crystallography and supported by density functional theory (DFT) calculations. For example, the crystal structure of a related compound was determined to belong to the tetragonal system, and the geometric bond lengths and angles were compared with DFT values . Such techniques would be essential for analyzing the molecular structure of "N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide."
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be influenced by the presence of substituents on the phenyl rings. For instance, the 3,4-dimethoxybenzyl group has been used as an N-protecting group for 1,2-thiazetidine 1,1-dioxides and can be removed using specific reagents . Understanding the reactivity of the dimethoxyphenyl and dihydrothiophenyl groups in the target compound would be crucial for predicting its behavior in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of electron-donating methoxy groups can affect the molecule's electron distribution, which in turn can influence its reactivity and interaction with biological targets . The antiproliferative activity of related compounds against various cancer cell lines suggests that the compound may also possess similar biological properties .
Relevant Case Studies
Case studies of related compounds demonstrate potent antiproliferative activity against cancer cell lines, such as lung, colon, and breast cancer . The compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide showed marked inhibition against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines . These studies provide a context for the potential biological applications of "N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide" and suggest that it may be a candidate for anticancer activity evaluation.
科学研究应用
化学合成和保护基团:与 N-(2,4-二甲氧基苯基)-N-(1,1-二氧化-2,3-二氢噻吩-3-基)-3,4-二甲氧基苯甲酰胺的核心结构密切相关的 3,4-二甲氧基苄基,已被用作噻唑烷衍生物合成中的 N-保护基团。该基团可以顺利消除,产率取决于取代基的变化 (Grunder-Klotz & Ehrhardt, 1991)。
药理研究:与 N-(2,4-二甲氧基苯基)-N-(1,1-二氧化-2,3-二氢噻吩-3-基)-3,4-二甲氧基苯甲酰胺在结构上相关的化合物已被研究其药理特性。例如,2-(3,4-二甲氧基苯基)乙胺的衍生物在临床前研究中显示出显着的抗溃疡活性 (Hosokami 等人,1992)。
电生理学研究:在电生理学研究中,相关化合物已被用于研究它们对心脏细胞的影响。此类研究为这些化合物在治疗心脏心律失常中的潜在治疗应用提供了宝贵的见解 (Bril 等人,1995)。
抗氧化特性:已经对从与 N-(2,4-二甲氧基苯基)-N-(1,1-二氧化-2,3-二氢噻吩-3-基)-3,4-二甲氧基苯甲酰胺相关的化合物开始的苯酚衍生物进行了研究,展示了强大的抗氧化特性。这些研究有助于了解此类化合物在氧化应激相关疾病中的治疗潜力 (Artunç 等人,2020)。
分子合成和表征:该化合物还参与了专注于各种化学结构的合成和表征的研究。这包括合成一系列含有查耳酮部分的取代的 3-(4-氯苯基)-2,4-二硫-1,3,5-三嗪,突出了其在不同合成途径中的用途 (Tayade & Waghmare, 2016)。
抗菌和对接研究:进一步的应用包括抗菌评估和对接研究,其中已合成相关化合物并评估了其对各种菌株的有效性 (Talupur 等人,2021)。
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO7S/c1-26-16-6-7-17(19(12-16)28-3)22(15-9-10-30(24,25)13-15)21(23)14-5-8-18(27-2)20(11-14)29-4/h5-12,15H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMAQHFYJCNMRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/structure/B3001888.png)

![N-(3-methylisothiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3001893.png)
![Tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate](/img/structure/B3001894.png)

![N-(2,5-difluorophenyl)-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]butanamide](/img/structure/B3001897.png)



